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Core Identifiers and Thermochemical Data

The table below summarizes the fundamental identifying information and key thermochemical properties for

phosphoryl fluoride as listed in the NIST database.

Property Value Reference & Comments

Chemical Formula F₃OP [1]

Molecular Weight 103.9684 g/mol [1]

CAS Registry Number 13478-20-1 [1]

Standard Enthalpy of Formation (ΔfH°gas) -1254.25 kJ/mol [1] Data reviewed in Dec. 1969

Standard Entropy (S°gas, 1 bar) 285.41 J/(mol·K) [1] Data reviewed in Dec. 1969

Gas Phase Heat Capacity
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The temperature dependence of the gas phase heat capacity is provided by NIST using the Shomate

Equation, with different parameters for two temperature ranges [2]. The equation is: Cp° = A + Bt + Ct² +

D*t³ + E/t² (where t = temperature in K / 1000)

The parameters for the Shomate Equation are as follows:

Temperature Range 298 K - 1100 K 1100 K - 6000 K

A 40.13209 107.0083

B 152.4223 0.601463

C -133.0863 -0.121447

D 41.85757 0.008394

E -0.539184 -6.730131

F -1273.710 -1304.722

G 291.0395 387.2346

H -1254.250 -1254.250

Reference Chase, 1998 Chase, 1998

Ion Energetics and Clustering Data

NIST also compiles data on the energy required to remove an electron (ionization energy) and the

thermodynamics of reactions between POF₃ and various anions [1]. The diagram below illustrates the types

of gas phase ion data available.
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NIST POF3 Gas Phase Ion Data

POF₃ Ion Data

Ionization Energy (IE) Proton Affinity Gas Basicity Ion Clustering

Evaluated: 12.76 ± 0.01 eV 694.0 kJ/mol 664.2 kJ/mol F⁻ Affinity: 200 kJ/mol CN⁻ Affinity: 98.3 kJ/mol Cl⁻ Affinity: 58.2 kJ/mol

Click to download full resolution via product page

NIST provides evaluated data for gas phase ion energetics and clustering reactions.

The following table details the gas phase ion clustering data, which measures the binding enthalpy between

phosphoryl fluoride and different anions.

Anion ΔrH° (kJ/mol) ΔrG° (kJ/mol) ΔrS° (J/(mol·K)) Method

F⁻ 200.0 ± 8.4 168.0 ± 8.4 110.0 IMRE [3]

CN⁻ 98.3 ± 4.2 61.1 ± 2.1 130.0 IMRE [1]

Cl⁻ 58.2 ± 8.4 32.0 ± 8.4 88.0 IMRE [3]

Experimental Methodologies

The quantitative data in the NIST database is derived from several advanced experimental techniques:

Ion Cyclotron Resonance (ICR) and High-Pressure Mass Spectrometry: These techniques were

used to measure the ion clustering and gas-phase Lewis acid-base interaction data. The studies
determined the reaction enthalpies (ΔrH°) and free energies (ΔrG°) directly from equilibrium

measurements [1] [3].
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Photoelectron (PE) Spectroscopy and Electron Ionization (EI): These methods were primarily

used to determine the ionization energy (IE) of POF₃, with values reported between 12.75 eV and
13.34 eV from different experiments [1].

Compilation and Review: The thermochemical data, such as the standard enthalpy of formation and
gas phase heat capacity, are based on compilations and critical reviews of existing experimental data,

most recently reviewed by Chase (1998) [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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